6-Allyl-2-methylbenzo[d]thiazol-7-ol
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Overview
Description
6-Allyl-2-methyl-1,3-benzothiazol-7-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an allyl group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 7th position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions typically include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Allyl-2-methyl-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant and anti-tetanus activity.
2-Arylbenzothiazoles: Widely studied for their pharmacological properties, including anti-bacterial, anti-fungal, and anti-cancer activities.
Uniqueness
6-Allyl-2-methyl-1,3-benzothiazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
163299-44-3 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3 |
InChI Key |
JBTFTIFCYDVASK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Synonyms |
7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI) |
Origin of Product |
United States |
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